Electronic Modulation: Fluorine vs. Chlorine Impact on Predicted Lipophilicity
The 7-fluoro substitution in the target compound imparts a significantly lower predicted lipophilicity compared to its 7-chloro analog, a key parameter in drug design for controlling permeability and solubility. The XLogP3-AA value for 7-Fluoro-4-methoxyisoquinolin-1-OL is 1.1 [1], whereas the 7-chloro-4-methoxy-2H-isoquinolin-1-one has a value of 1.7 [2]. This difference of 0.6 log units represents a substantial shift in the lipophilic-hydrophilic balance.
| Evidence Dimension | Predicted lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 1.1 |
| Comparator Or Baseline | 7-Chloro-4-methoxyisoquinolin-1(2H)-one (CAS 630423-35-7): 1.7 |
| Quantified Difference | Δ = -0.6 log units (the fluoro compound is less lipophilic) |
| Conditions | Computed property by XLogP3 3.0, as aggregated by PubChem. |
Why This Matters
This lower lipophilicity can translate into better aqueous solubility and a different pharmacokinetic profile for compounds derived from this intermediate, making it a preferred choice for projects where high lipophilicity is a liability.
- [1] PubChem Compound Summary for CID 22250231, 7-Fluoro-4-methoxyisoquinolin-1-OL; XLogP3-AA value. National Center for Biotechnology Information (2025). View Source
- [2] PubChem Compound Summary for CID 22250200, 7-chloro-4-methoxy-2H-isoquinolin-1-one; XLogP3-AA value. National Center for Biotechnology Information (2025). View Source
